3-Biphenyl-2-YL-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylphenyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a biphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylphenyl)piperazin-2-one can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Cascade double nucleophilic substitution: This method utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields.
Industrial Production Methods
Industrial production methods for 3-(2-phenylphenyl)piperazin-2-one typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperazin-2-ones.
Scientific Research Applications
3-(2-phenylphenyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-phenylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-phenylphenyl)piperazin-2-one: Similar in structure but with a different position of the phenyl group.
Morpholin-2-ones: These compounds share the piperazine core but have a morpholine ring instead of a biphenyl group.
Uniqueness
3-(2-phenylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its biphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(2-phenylphenyl)piperazin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-10-11-18-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2,(H,18,19) |
InChI Key |
QHCAEVXLPJFNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.